

Application Notes and Protocols: 4-Bromobenzofuran in Medicinal Chemistry Lead Optimization

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Compound of Interest

Compound Name: 4-Bromobenzofuran

Cat. No.: B139882

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **4-bromobenzofuran** as a versatile scaffold in medicinal chemistry for the lead optimization of various therapeutic agents. The unique electronic properties and synthetic accessibility of **4-bromobenzofuran** make it a valuable starting material for the development of potent and selective inhibitors targeting a range of biological targets, including protein kinases and viral proteins.

Introduction to 4-Bromobenzofuran in Drug Discovery

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.^{[1][2]} The benzofuran scaffold is present in numerous natural products and clinically approved drugs, demonstrating its importance as a pharmacophore.^[3] Among the various substituted benzofurans, **4-bromobenzofuran** serves as a key intermediate for the synthesis of novel drug candidates. The bromine atom at the 4-position is synthetically versatile, allowing for the introduction of diverse functionalities through various cross-coupling reactions, which is crucial for structure-activity relationship (SAR) studies and lead optimization.^{[1][4]}

Derivatives of **4-bromobenzofuran** have been investigated for a wide array of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[2][5][6] The ability to readily modify the 4-position of the benzofuran ring enables medicinal chemists to fine-tune the pharmacological properties of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

Data Presentation: Biological Activities of 4-Bromobenzofuran Derivatives

The following table summarizes the quantitative biological data for a selection of benzofuran derivatives, highlighting the potential of the **4-bromobenzofuran** scaffold in generating potent bioactive molecules.

Compound ID/Name	Target/Assay	Cell Line(s)	Activity (IC50/EC50/GI50)	Reference
Anticancer Agents				
Compound 10d (A benzofuran-aminoquinazoline hybrid)	EGFR-TK phosphorylation	-	29.3 nM	[7]
Compound 10e (A benzofuran-aminoquinazoline hybrid)	EGFR-TK phosphorylation	-	31.1 nM	[7]
Gefitinib (Reference)	EGFR-TK phosphorylation	-	33.1 nM	[7]
Compound 6e	Cytotoxicity	MCF-7	Not specified, but inhibited growth	[5]
Compound 28g (A 3-amidobenzofuran derivative)	Antiproliferative activity	MDA-MB-231	3.01 μ M	[8]
Compound 28g (A 3-amidobenzofuran derivative)	Antiproliferative activity	HCT-116	5.20 μ M	[8]
Compound 28g (A 3-amidobenzofuran derivative)	Antiproliferative activity	HT-29	9.13 μ M	[8]
Compound 3d (A benzofuran-pyrazole hybrid)	Antiproliferative activity	Various	GI50: 0.33 - 4.87 μ M	[9]

Compound 3d (A benzofuran-pyrazole hybrid)	B-Raf (V600E) kinase inhibition	-	0.078 µg/mL	[9]
Compound 3d (A benzofuran-pyrazole hybrid)	EGFR (WT) kinase inhibition	-	0.177 µg/mL	[9]
Compound 3d (A benzofuran-pyrazole hybrid)	VEGFR-2 kinase inhibition	-	0.275 µg/mL	[9]
Compound 3d (A benzofuran-pyrazole hybrid)	c-Met kinase inhibition	-	0.405 µg/mL	[9]
Compound 3d (A benzofuran-pyrazole hybrid)	Pim-1 kinase inhibition	-	1.053 µg/mL	[9]
Antiviral Agents				
Benzofuran Derivative	Human Coronavirus 229E Replication	BEAS-2B, MRC-5	µM range	[10]
Benzofuran Derivative	SARS-CoV-2 Replication	BEAS-2B, Calu-3	nM range	[10]
Other Kinase Inhibitors				
NU-126	MKP-1 Inhibition	-	Not specified, but active	[11]
NU-154	PTP1B Inhibition	-	24 µM	[11]
Compound S6 (A benzofuran derivative)	Aurora B Kinase Inhibition	-	Binds and inhibits	[12]

Experimental Protocols

Synthesis of 4-Aminobenzofuran Derivatives from 4-Bromobenzofuran

A common and versatile method for the derivatization of **4-bromobenzofuran** is the Buchwald-Hartwig amination, which allows for the introduction of a wide range of amino groups at the C4 position.^[1]

Protocol: Buchwald-Hartwig Amination of **4-Bromobenzofuran**^[1]

- Materials:
 - **4-Bromobenzofuran**
 - Desired amine (e.g., aniline, morpholine)
 - Palladium catalyst (e.g., Pd₂(dba)₃)
 - Phosphine ligand (e.g., XPhos)
 - Base (e.g., Sodium tert-butoxide)
 - Anhydrous toluene
 - Ethyl acetate
 - Celite
 - Schlenk tube
 - Inert gas (Argon or Nitrogen)
- Procedure:
 1. To an oven-dried Schlenk tube, add **4-bromobenzofuran** (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
 2. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

3. Add anhydrous toluene as the solvent.
4. Heat the reaction mixture to 80-110 °C for 12-24 hours.
5. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
6. After completion, cool the reaction to room temperature.
7. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
8. Concentrate the filtrate under reduced pressure.
9. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminobenzofuran derivative.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a **4-bromobenzofuran** derivative against a specific protein kinase.

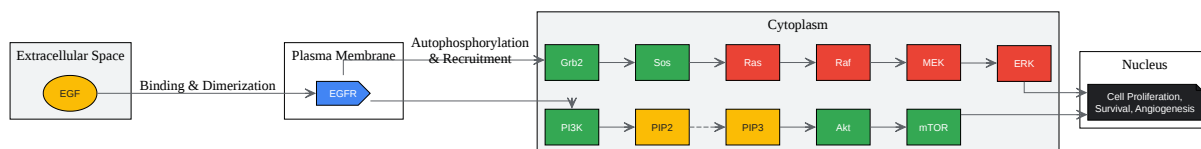
Protocol: General Kinase Inhibition Assay[[13](#)]

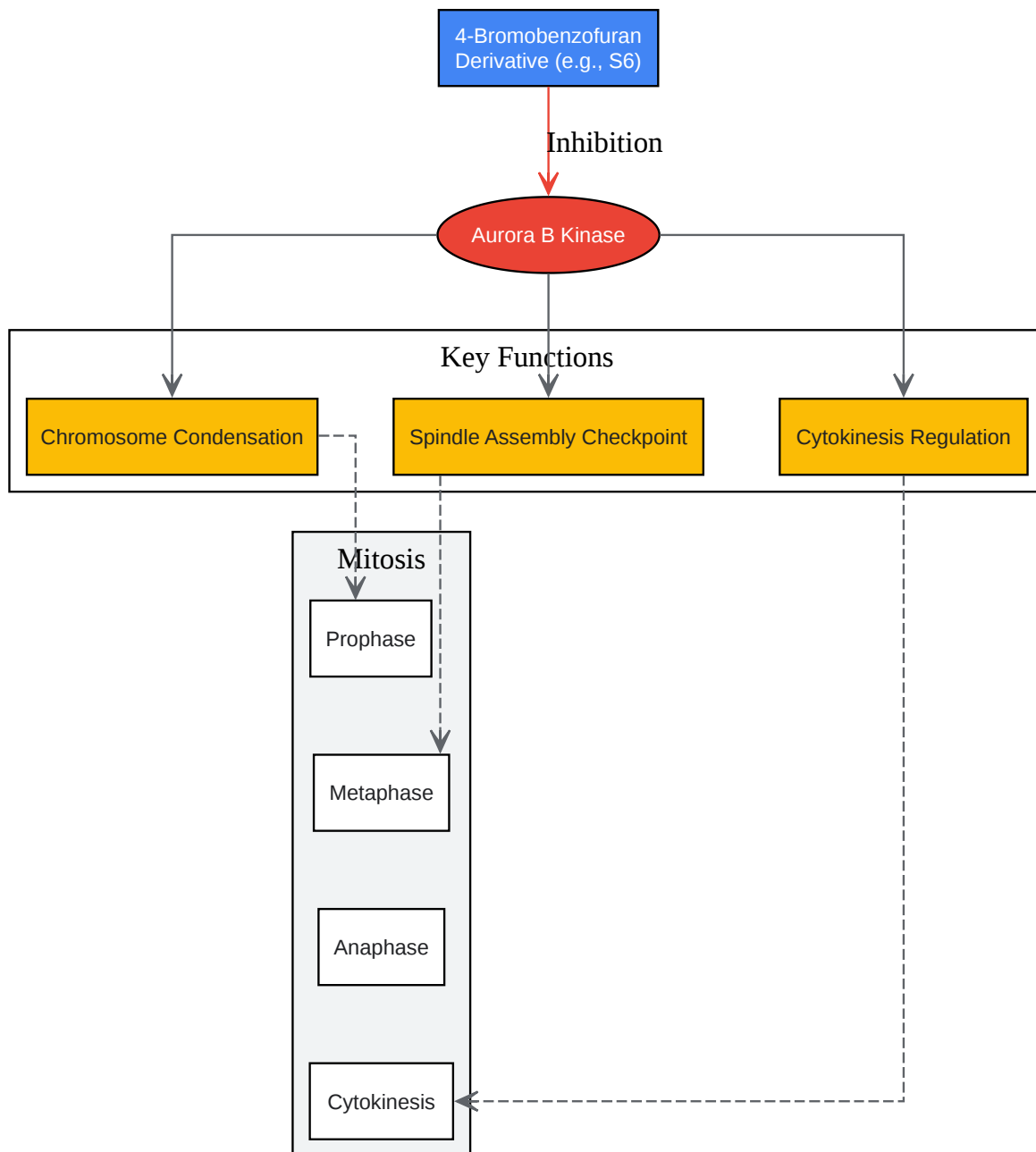
- Materials:
 - Test compound (**4-bromobenzofuran** derivative) dissolved in DMSO
 - Recombinant protein kinase
 - Kinase-specific substrate (e.g., a peptide or protein)
 - ATP (Adenosine triphosphate)
 - Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
 - 384-well plates

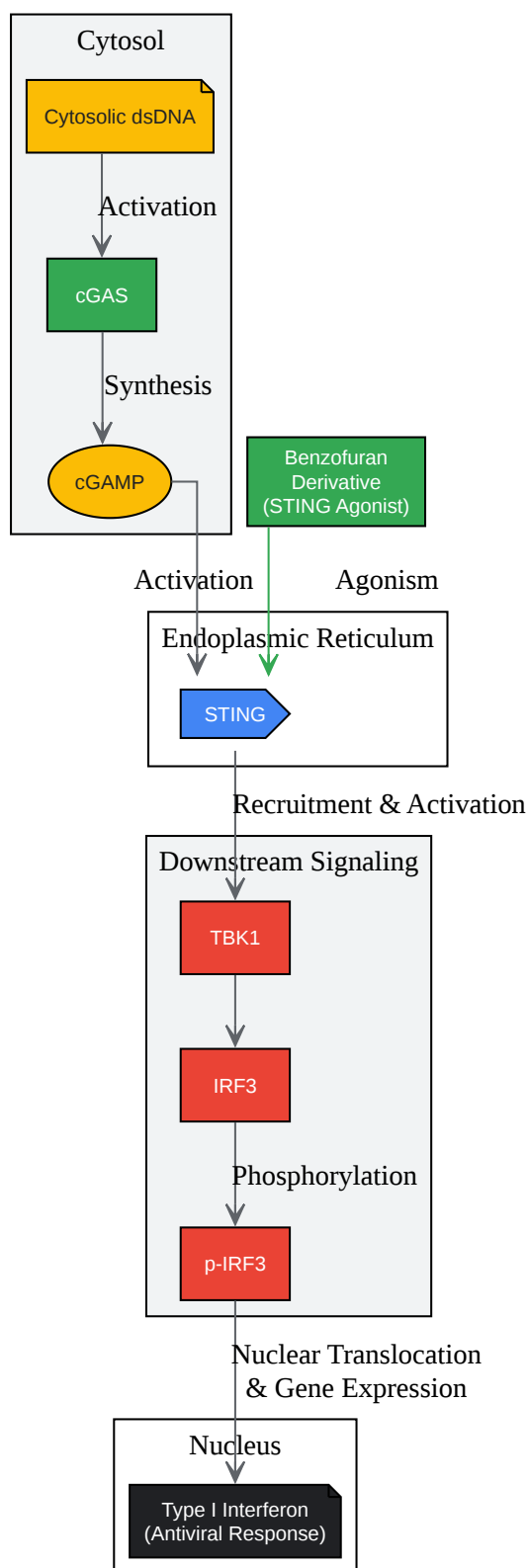
- Plate reader
- Procedure:
 1. Prepare a serial dilution of the test compound in DMSO.
 2. In a 384-well plate, add the kinase assay buffer.
 3. Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
 4. Add the recombinant protein kinase to all wells except the negative control.
 5. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
 6. Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
 7. Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).
 8. Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
 9. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
 10. Calculate the percent inhibition for each compound concentration relative to the positive control.
 11. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways that can be targeted by **4-bromobenzofuran** derivatives.







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